molecular formula C8H5F4NO2 B6601473 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid CAS No. 1240598-36-0

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid

Cat. No. B6601473
CAS RN: 1240598-36-0
M. Wt: 223.12 g/mol
InChI Key: JETBDDUYEOEQJZ-UHFFFAOYSA-N
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Description

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid (abbreviated as 2,6-DMP) is an organic compound that is used in a variety of scientific research applications. It is a fluorinated pyridine derivative that has a wide range of applications in the field of organic synthesis and materials science. It is also used as a building block for the synthesis of other compounds.

Scientific Research Applications

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid is widely used in organic and materials science research. It has been used as a starting material for the synthesis of various compounds, such as pyridinium salts, pyridazinones, and pyridine derivatives. It has also been used as a building block in the synthesis of polymers, such as polyanilines and polythiophenes. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs.

Mechanism of Action

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid acts as a Lewis acid in the presence of a Lewis base. It can form coordination complexes with various Lewis bases, such as amines, alcohols, and carboxylic acids. These complexes can then be used in various reactions, such as the formation of carbon-carbon bonds and the synthesis of polymers.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and lipoxygenase. It has also been shown to act as an antioxidant, inhibiting the production of reactive oxygen species. Additionally, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activities.

Advantages and Limitations for Lab Experiments

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable in the presence of air and light. Additionally, it can be used in a wide range of reactions and is relatively non-toxic. However, it is important to note that this compound can be corrosive and should be handled with care.

Future Directions

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid has potential applications in the development of new drugs, materials, and polymers. It can be used as a building block for the synthesis of new compounds, and it can be used in the synthesis of polymers, such as polyanilines and polythiophenes. Additionally, it can be used in the development of new pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. Furthermore, this compound can be used in the development of new catalysts and in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid can be synthesized from commercially available 2,6-difluoropyridine and 4-chlorobenzoic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The reaction is carried out at a temperature of 80-120 °C for a period of 4-6 hours. The yield of the reaction is typically around 80%.

properties

IUPAC Name

2,6-bis(difluoromethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-6(10)4-1-3(8(14)15)2-5(13-4)7(11)12/h1-2,6-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETBDDUYEOEQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)F)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240598-36-0
Record name 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid
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